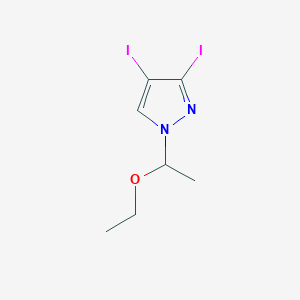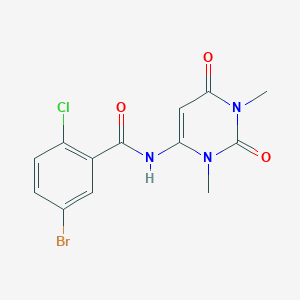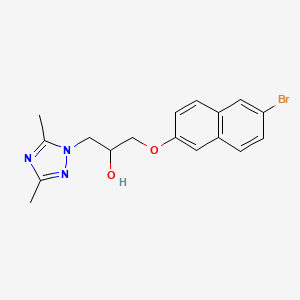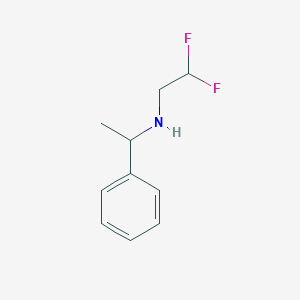
2-(((2-Methyl-4-quinolyl)amino)ethylidene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(((2-Methyl-4-quinolyl)amino)ethylidene)indane-1,3-dione" is a derivative of indane-1,3-dione, which is a scaffold that has been explored for its potential biological activities. Indane-1,3-dione itself can be synthesized through the condensation of diethyl phthalate and ethyl acetate in the presence of sodium ethoxide, followed by neutralization with sulfuric acid . The compound of interest, however, is not directly discussed in the provided papers, but its structural relatives have been studied for various biological activities, including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives typically involves the initial formation of the indane-1,3-dione core, followed by various substitutions at the 2-position of the molecule. For example, thiols can be converted to their respective disulfides, which can then react with indane-1,3-dione to yield substituted thiophenyl derivatives . Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied to introduce the quinolyl aminoethylidene moiety.
Molecular Structure Analysis
The molecular structure of indane-1,3-dione derivatives can be quite complex, as evidenced by the crystal structure of a related compound, "4′-(2-methoxyquinolin-3-yl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,3′′-indoline]-1,3,2′′-trione" . This compound features multiple ring systems, including a quinoline ring, which adopts an almost planar conformation, and a central 1-methylpyrrolidine ring with a twist conformation. The indolin-2-one and indene-1,3-dione ring systems also exhibit twist and envelope conformations, respectively . These structural insights provide a basis for understanding the conformational preferences of the indane-1,3-dione derivatives.
Chemical Reactions Analysis
The reactivity of indane-1,3-dione derivatives can involve various chemical transformations. For instance, the reaction of 1,2-indanedione with amines can lead to the formation of enamines, which can undergo further reactions to produce a variety of complex products . The specific chemical reactions that "this compound" might undergo are not detailed in the provided papers, but it can be inferred that its reactivity would be influenced by the presence of the aminoethylidene moiety and the quinolyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of indane-1,3-dione derivatives are influenced by their molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the potential for π-π interactions, can affect the compound's solubility, melting point, and crystal packing . The specific properties of "this compound" are not provided, but it is likely that its quinoline moiety and the potential for hydrogen bonding could play a significant role in its physical and chemical behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies have focused on synthesizing derivatives of indane-1,3-dione and exploring their chemical reactions. For instance, Han et al. (2015) developed a convenient synthesis method for derivatives that could be applied to compounds with similar structures to 2-(((2-Methyl-4-quinolyl)amino)ethylidene)indane-1,3-dione. Their work involved Knoevenagel condensation and Friedlander reactions to obtain novel compounds, showcasing the versatility of these chemical frameworks for generating diverse molecular structures G. Han, Lijun Zhao, Li-Zhuang Chen, J. Du, Zhong‐Xia Wang, 2015.
Additionally, the microwave-assisted synthesis has been utilized to create naphtho[2,3-f]quinoline derivatives, demonstrating an efficient method for producing compounds with potential electronic and luminescent properties S. Tu, Shan-shan Wu, Shu Yan, Wen-Juan Hao, Xiao-hong Zhang, Xu-dong Cao, Z. Han, Bo Jiang, F. Shi, M. Xia, Jian-Feng Zhou, 2009.
Biological Activities
Research into the biological activities of indane-1,3-dione derivatives has revealed potential antimicrobial and anticoagulant properties. Gohil et al. (2016) synthesized chromeno[4,3-f][1,8]naphthyridines derivatives via multicomponent reactions, which were evaluated for antimicrobial activity, suggesting the utility of these compounds in developing new antimicrobial agents Jayvirsinh D. Gohil, H. B. Patel, Manish P. Patel, 2016.
Moreover, Mitka et al. (2009) investigated indane-1,3-dione derivatives for their anticoagulant activities, identifying compounds with promising effects similar to known anticoagulant drugs. This research highlights the potential for these chemical structures in therapeutic applications K. Mitka, P. Kowalski, D. Pawelec, Z. Majka, 2009.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(2-methylquinolin-4-yl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-12-11-18(16-9-5-6-10-17(16)22-12)23-13(2)19-20(24)14-7-3-4-8-15(14)21(19)25/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZFNYXHVQCENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N=C(C)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)


![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)


![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2529063.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)